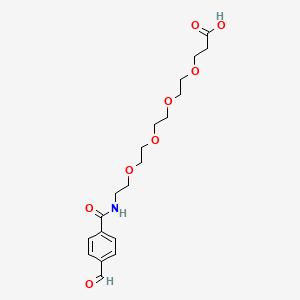

Ald-Ph-PEG4-acid

Description

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO8/c21-15-16-1-3-17(4-2-16)19(24)20-6-8-26-10-12-28-14-13-27-11-9-25-7-5-18(22)23/h1-4,15H,5-14H2,(H,20,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYBRKJZWQVXNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ald-Ph-PEG4-acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Ald-Ph-PEG4-acid, a heterobifunctional linker, in the field of bioconjugation. This document details the chemistry of its reactive moieties, presents representative quantitative data, and offers detailed experimental protocols for its application in conjugating biomolecules.

Core Principles of this compound in Bioconjugation

This compound is a versatile tool in bioconjugation, featuring three key components: a benzaldehyde group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This structure allows for a dual-pronged approach to covalently linking biomolecules, offering flexibility in conjugation strategies.

-

Benzaldehyde Group: This aromatic aldehyde serves as a reactive handle for targeting primary amines on biomolecules such as proteins, peptides, and antibodies. The primary mechanism of action is reductive amination , a two-step process that forms a stable secondary amine bond.[1][2] Aromatic aldehydes, like the benzaldehyde in this linker, are generally more reactive than their aliphatic counterparts.[3]

-

Carboxylic Acid Group: The terminal carboxylic acid provides an orthogonal site for conjugation. It can be activated to react with primary amines, forming a stable amide bond. This is typically achieved through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4]

-

PEG4 Spacer: The hydrophilic polyethylene glycol spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous media.[4] This property is particularly beneficial when working with hydrophobic drugs or proteins, helping to prevent aggregation. The PEG spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of each component.

Mechanism of Action: A Dual Approach

The utility of this compound lies in its ability to facilitate bioconjugation through two distinct and controllable chemical reactions.

Reductive Amination via the Aldehyde Group

The conjugation of the aldehyde moiety to a primary amine on a biomolecule proceeds via reductive amination. This process involves two main steps:

-

Schiff Base Formation: The aldehyde group reacts with a primary amine (e.g., the ε-amine of a lysine residue or the N-terminus of a protein) in a reversible condensation reaction to form an imine, also known as a Schiff base. This reaction is pH-dependent, with optimal formation typically occurring in a slightly acidic to neutral pH range (pH 6-9).[3]

-

Reduction to a Stable Secondary Amine: The resulting imine is then reduced to a stable secondary amine linkage using a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this step as it selectively reduces the imine in the presence of the aldehyde.[1]

Amide Bond Formation via the Carboxylic Acid Group

The carboxylic acid end of the linker can be used for a separate conjugation reaction, typically with a primary amine on a second molecule. This is a two-step process:

-

Activation of the Carboxylic Acid: The carboxylic acid is activated using EDC and NHS (or Sulfo-NHS). EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and is prone to hydrolysis.

-

Formation of a Stable Amide Bond: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine to form a stable amide bond, releasing NHS. This reaction is most efficient at a pH of 7.2-8.5.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the following tables provide representative data for bioconjugation reactions using similar aldehyde- and carboxyl-reactive PEG linkers. These values can serve as a baseline for experimental design and optimization.

Table 1: Representative Data for Reductive Amination of Aldehyde-PEG Linkers

| Parameter | Typical Range | Analytical Method |

| Linker to Protein Molar Ratio | 5:1 to 20:1 | Mass Spectrometry, SDS-PAGE |

| Reaction Time | 2 - 24 hours | HPLC, SDS-PAGE |

| Reaction pH | 6.0 - 9.0 | pH meter |

| Conjugation Efficiency | > 80% | HPLC, Mass Spectrometry |

| Stability of Secondary Amine Bond | Stable under physiological conditions | HPLC, Mass Spectrometry |

Table 2: Representative Data for EDC/NHS Coupling of Carboxyl-PEG Linkers

| Parameter | Typical Range | Analytical Method |

| EDC to Linker Molar Ratio | 2:1 to 10:1 | - |

| NHS to Linker Molar Ratio | 1:1 to 5:1 | - |

| Activation Time | 15 - 60 minutes | - |

| Coupling Time | 1 - 4 hours | HPLC, SDS-PAGE |

| Reaction pH (Activation) | 4.5 - 6.0 | pH meter |

| Reaction pH (Coupling) | 7.2 - 8.5 | pH meter |

| Conjugation Efficiency | > 70% | HPLC, Mass Spectrometry |

Experimental Protocols

The following are detailed methodologies for the two primary conjugation strategies using this compound.

Protocol for Reductive Amination of a Protein

This protocol describes the conjugation of the aldehyde group of this compound to primary amines on a target protein.

References

The Strategic Role of Ald-Ph-PEG4-acid in Next-Generation Bioconjugates: A Technical Guide for PROTAC and ADC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represent the cutting edge of targeted therapeutics. The efficacy of these modalities is critically dependent on the linker connecting the targeting moiety to the functional payload. Ald-Ph-PEG4-acid has emerged as a versatile and highly valuable heterobifunctional linker in the development of these complex molecules. Its unique architecture, featuring a phenyl aldehyde, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, provides a strategic combination of reactivity, solubility, and spatial control.

This in-depth technical guide elucidates the core functionalities of this compound in both PROTAC and ADC development. It provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its application, and a summary of key quantitative data. Furthermore, this guide includes detailed diagrams to visualize the intricate signaling pathways and experimental workflows central to the deployment of this linker in advanced drug development.

Core Properties and Role of this compound

This compound is a heterobifunctional linker designed for the precise construction of complex bioconjugates.[1] Its structure is comprised of three key components, each contributing to its utility in PROTAC and ADC development:

-

Phenyl Aldehyde (Ald-Ph): This functional group serves as a reactive handle for specific and stable conjugation. The aldehyde can react with hydrazide or aminooxy moieties to form hydrazone or oxime bonds, respectively.[2][3] This chemistry is particularly useful for site-specific conjugation in ADCs, where an aldehyde can be introduced onto the antibody.[4]

-

PEG4 Spacer: The tetraethylene glycol (PEG4) chain is a hydrophilic spacer that imparts several beneficial properties to the resulting PROTAC or ADC.[5][6] It enhances the aqueous solubility of often hydrophobic molecules, which is crucial for their biological activity and formulation.[5] The length and flexibility of the PEG4 linker are also critical for optimizing the spatial orientation between the two ends of the bioconjugate, which is essential for the formation of a stable and productive ternary complex in PROTACs.[5][6]

-

Carboxylic Acid (acid): The terminal carboxylic acid provides a versatile reactive site for conjugation to primary or secondary amines through the formation of a stable amide bond.[2] This is a common method for attaching the linker to either the protein of interest (POI) ligand or the E3 ligase ligand in PROTAC synthesis.[7]

This compound in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[6][7] The linker plays a pivotal role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent proteasomal degradation of the target protein.[5]

The this compound linker can be utilized in a multi-step synthesis of PROTACs. For instance, a derivative, Ald-Ph-PEG4-Boc, where the acid is replaced with a Boc-protected amine, is often used.[7] The synthesis typically involves the reductive amination between the benzaldehyde group of the linker and an amine on the E3 ligase ligand. Following deprotection of the Boc group to reveal an amine, this can then be coupled to a carboxylic acid-functionalized POI ligand to complete the PROTAC structure.[7]

PROTAC Mechanism of Action

The mechanism of a PROTAC synthesized using a linker like this compound involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[6]

Quantitative Data in PROTAC Development

The performance of a PROTAC is evaluated using several quantitative metrics. The following table provides an example of typical data for a PROTAC utilizing a PEG4 linker.

| Parameter | Illustrative Value | Method of Determination |

| Binding Affinity (Kd) to POI | 1-100 nM | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) |

| Binding Affinity (Kd) to E3 Ligase | 1-500 nM | ITC or SPR |

| Ternary Complex Formation (TC50) | 10-500 nM | NanoBRET or FRET assays |

| Degradation Potency (DC50) | 0.1-100 nM | Western Blot or In-Cell ELISA |

| Maximal Degradation (Dmax) | >90% | Western Blot or In-Cell ELISA |

| In Vitro Cytotoxicity (IC50) | Varies with POI | Cell viability assays (e.g., MTT, CellTiter-Glo) |

This compound in ADC Development

ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent.[8] The linker in an ADC is critical for its stability in circulation and the efficient release of the payload at the target site.[9] this compound and its derivatives are valuable in ADC development, particularly for site-specific conjugation.

Site-specific conjugation methods are sought after to produce more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to an improved therapeutic window.[10] One such method involves the generation of an aldehyde group on the antibody, for example, by oxidizing the carbohydrate moieties in the Fc region.[9] The aldehyde-functionalized antibody can then be reacted with a linker-payload construct containing a hydrazide or aminooxy group, facilitated by the Ald-Ph moiety of the linker.[4]

ADC Mechanism of Action

The general mechanism of action for an ADC developed using an aldehyde-reactive linker is a multi-step process that leads to the targeted killing of cancer cells.

Quantitative Data in ADC Development

The characterization of an ADC involves several key quantitative assessments to ensure its quality and efficacy. The following table summarizes important parameters for an ADC synthesized using a site-specific conjugation method with a PEG4 linker.

| Parameter | Illustrative Value | Method of Determination |

| Drug-to-Antibody Ratio (DAR) | 2 or 4 | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS)[9] |

| Purity (Monomer Content) | >95% | Size-Exclusion Chromatography (SEC)[9] |

| In Vitro Cytotoxicity (IC50) | 0.01-10 nM | Cell-based cytotoxicity assays |

| Plasma Stability (% intact ADC) | >90% after 7 days | LC-MS based methods[11] |

| Antigen Binding Affinity (Kd) | 0.1-10 nM | ELISA or SPR |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of PROTACs and ADCs using this compound.

Protocol 1: Two-Step PROTAC Synthesis using an Acid-PEG-NHS Ester derivative

This protocol outlines a general two-step synthesis where an amine-containing E3 ligase ligand is first reacted with an NHS ester derivative of the linker, followed by coupling with an amine-containing POI ligand.[5]

Step 1: Synthesis of E3 Ligand-PEG4-Acid Intermediate

-

Dissolution: Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and Acid-PEG4-NHS ester (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]

-

Reaction: Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents) to the solution. Stir the reaction mixture at room temperature for 2-4 hours.[5]

-

Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the desired intermediate.[5]

-

Purification: Upon completion, purify the intermediate product (E3 Ligand-PEG4-Acid) by preparative high-performance liquid chromatography (HPLC).[5]

Step 2: Synthesis of the Final PROTAC

-

Activation: Dissolve the purified intermediate from Step 1 (1.0 equivalent) in anhydrous DMF. Add a peptide coupling agent, such as HATU (1.2 equivalents), and a base like DIPEA (2-3 equivalents). Stir for 15 minutes at room temperature to activate the carboxylic acid.[5]

-

Coupling: Add the amine-containing POI ligand (1.2 equivalents) to the reaction mixture.[5]

-

Reaction: Stir the reaction at room temperature overnight.[5]

-

Purification: Purify the final PROTAC using preparative HPLC.

Protocol 2: Site-Specific ADC Synthesis via Oxime Ligation

This protocol details the site-specific conjugation of an aminooxy-functionalized PEG-drug linker to an aldehyde-tagged antibody.[11]

1. Generation of Aldehyde Functionality on the Antibody:

-

Antibody Preparation: Perform a buffer exchange of the antibody solution into phosphate-buffered saline (PBS), pH 7.4, if it contains interfering substances like Tris or glycine.[11]

-

Oxidation: To generate aldehyde groups on the antibody's glycans, treat the antibody (at 5-10 mg/mL) with a controlled concentration of sodium periodate (NaIO₄) in a suitable buffer (e.g., sodium acetate, pH 5.5) at 4°C in the dark.[11]

-

Quenching: Stop the oxidation by adding an excess of a quenching agent, such as ethylene glycol.[11]

-

Purification: Immediately purify the oxidized antibody using a desalting column to remove excess reagents.[11]

2. ADC Conjugation:

-

Reaction Setup: Combine the purified oxidized antibody with a molar excess of the Aminooxy-PEG4-linker-payload in a conjugation buffer (e.g., sodium acetate, pH 4.5-5.5). The slightly acidic pH is optimal for the oxime ligation reaction. Aniline can be used as a catalyst to accelerate the reaction.[11]

-

Incubation: Incubate the reaction mixture at room temperature for several hours or overnight to form the stable oxime bond.[11]

3. Purification and Characterization of the ADC:

-

Purification: Purify the ADC from unreacted drug-linker using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[9]

-

Characterization:

Conclusion

This compound is a powerful and versatile tool in the design and synthesis of next-generation targeted therapeutics. Its well-defined structure, featuring reactive handles at either end of a hydrophilic PEG spacer, provides medicinal chemists with a high degree of control over the construction of both PROTACs and ADCs. The ability to enhance solubility, optimize spatial orientation for ternary complex formation in PROTACs, and enable site-specific conjugation for homogeneous ADCs underscores the strategic importance of this linker. A thorough understanding of its properties and the associated experimental methodologies is essential for the rational design and optimization of novel, highly effective targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound, 1309460-27-2 | BroadPharm [broadpharm.com]

- 3. Ald-Ph-PEG4-NHS, 1353011-74-1 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Current methods for the synthesis of homogeneous antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Ald-Ph-PEG4-acid in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and therapeutic index. Ald-Ph-PEG4-acid is a heterobifunctional linker that offers a strategic approach to ADC development. It features a benzaldehyde group for conjugation to a hydrazine- or aminooxy-functionalized payload and a terminal carboxylic acid for conjugation to the primary amines (e.g., lysine residues) of an antibody. The hydrophilic tetraethylene glycol (PEG4) spacer enhances the solubility and stability of the resulting ADC.[1]

These application notes provide a detailed protocol for the synthesis and characterization of an ADC using the this compound linker.

Principle of the Method

The synthesis of an ADC using this compound is a two-step process:

-

Payload-Linker Conjugation: The benzaldehyde group of this compound reacts with a hydrazide or aminooxy-functionalized cytotoxic payload to form a stable hydrazone or oxime bond, respectively.

-

ADC Conjugation: The carboxylic acid of the resulting payload-linker conjugate is activated using carbodiimide chemistry (e.g., EDC and NHS) and subsequently reacts with the primary amine groups of lysine residues on the antibody to form a stable amide bond.

Data Presentation

Disclaimer: The following quantitative data is representative of typical outcomes for ADCs synthesized with PEGylated linkers and should be considered as a general guide. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Representative Data for ADC Synthesis and Characterization

| Parameter | Typical Range/Value | Analytical Method |

| Payload-Linker Synthesis | ||

| Conjugation Efficiency | > 90% | RP-HPLC, LC-MS |

| Purity of Payload-Linker | > 95% | RP-HPLC |

| ADC Conjugation | ||

| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC, LC-MS |

| ADC Monomer Content | > 95% | Size-Exclusion Chromatography (SEC) |

| Aggregation | < 5% | Size-Exclusion Chromatography (SEC) |

| In Vitro Characterization | ||

| Plasma Stability (% intact ADC after 7 days) | > 90% | LC-MS |

| In Vitro Cytotoxicity (IC50) | Payload-dependent (typically low nM) | Cell-based viability assays (e.g., MTT) |

Table 2: Representative In Vivo Efficacy Data in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (TGI) |

| Vehicle Control | - | 0% |

| Non-targeting ADC | 10 | < 10% |

| ADC with this compound | 5 | > 80% |

| ADC with this compound | 10 | > 95% |

Experimental Protocols

Protocol 1: Synthesis of Payload-Linker Conjugate (Payload-Hydrazone-Ph-PEG4-acid)

This protocol describes the conjugation of a hydrazide-functionalized payload to this compound.

Materials:

-

This compound

-

Hydrazide-functionalized cytotoxic payload (e.g., a derivative of MMAE or doxorubicin)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Acetic acid (optional, as catalyst)

-

Reverse-phase HPLC (RP-HPLC) system for purification

-

Lyophilizer

Procedure:

-

Dissolve the hydrazide-functionalized payload (1.0 equivalent) in anhydrous DMF or DMSO.

-

Add this compound (1.1 equivalents) to the payload solution.

-

If desired, add a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 4-16 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the hydrazone bond.

-

Upon completion, purify the payload-linker conjugate by RP-HPLC.

-

Lyophilize the purified fractions to obtain the solid payload-linker conjugate.

Protocol 2: Synthesis of Antibody-Drug Conjugate (ADC)

This protocol details the conjugation of the payload-linker to the antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Payload-linker conjugate from Protocol 1

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous DMF or DMSO

-

Conjugation Buffer (e.g., PBS, pH 7.4-8.0)

-

Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)

-

Size-Exclusion Chromatography (SEC) column for purification

Procedure:

-

Antibody Preparation:

-

If necessary, perform a buffer exchange of the mAb into the Conjugation Buffer.

-

Adjust the mAb concentration to 5-10 mg/mL.

-

-

Activation of Payload-Linker:

-

Dissolve the payload-linker conjugate in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Add NHS (or Sulfo-NHS) to the solution at a molar ratio of 1.2:1 (NHS:payload-linker).

-

Add EDC-HCl to the solution at a molar ratio of 1.5:1 (EDC:payload-linker).

-

Allow the activation reaction to proceed at room temperature for 15-30 minutes.

-

-

Conjugation Reaction:

-

Slowly add a calculated molar excess (typically 5-10 fold) of the activated payload-linker solution to the antibody solution with gentle stirring.

-

Ensure the final concentration of the organic solvent (DMF or DMSO) remains below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction at room temperature for 2 hours or at 4°C overnight with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification of the ADC:

-

Purify the crude ADC using a pre-equilibrated SEC column to remove unconjugated payload-linker and other small molecules.

-

Collect the fractions corresponding to the purified ADC.

-

Perform a buffer exchange into a suitable formulation buffer and concentrate the ADC.

-

Protocol 3: Characterization of the ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:

-

Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.

-

Method:

-

Use a HIC column (e.g., Butyl or Phenyl Sepharose).

-

Elute the ADC using a decreasing salt gradient (e.g., from high to low ammonium sulfate concentration).

-

Monitor the elution profile at 280 nm.

-

Calculate the average DAR from the relative peak areas of the different drug-loaded species.

-

2. Analysis of Purity and Aggregation by SEC-HPLC:

-

Principle: SEC separates molecules based on their size.

-

Method:

-

Use an SEC column suitable for protein separation.

-

Elute the ADC in a non-denaturing mobile phase (e.g., PBS).

-

The major peak corresponds to the monomeric ADC. Peaks eluting earlier represent aggregates, while later eluting peaks are fragments.

-

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Method:

-

Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates.

-

Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.

-

Incubate for 72-120 hours.

-

Add MTT solution and incubate until formazan crystals form.

-

Solubilize the formazan crystals and measure the absorbance.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the ADC concentration.

-

Visualizations

References

Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis using Ald-Ph-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive, step-by-step guide for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the bifunctional linker, Ald-Ph-PEG4-acid. This linker features a terminal carboxylic acid and a benzaldehyde group, enabling a versatile and sequential conjugation strategy for the assembly of PROTAC molecules.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules that harness the cell's native protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs).[1][2] A PROTAC molecule is comprised of three essential components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[5][6] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[1][7]

The this compound linker offers a strategic advantage in PROTAC synthesis due to its orthogonal reactive groups. The carboxylic acid allows for standard amide bond formation with an amine-containing ligand, while the benzaldehyde group can undergo reductive amination with another amine-bearing ligand. The polyethylene glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[7][8]

PROTAC Mechanism of Action

The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity.[9] This induced proximity initiates a cascade of intracellular events culminating in the degradation of the target protein. The key steps are:

-

Binding: The PROTAC independently binds to the protein of interest (POI) and an E3 ligase (e.g., Cereblon or VHL).[5]

-

Ternary Complex Formation: The binding of both the POI and the E3 ligase to the PROTAC results in the formation of a ternary complex.[2][6]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[10]

-

Proteasomal Degradation: The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.[11]

-

Recycling: The PROTAC is released after the degradation of the target protein and can catalytically induce the degradation of multiple POI molecules.[2]

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound is a modular, two-step process. This allows for a convergent synthetic strategy where the POI ligand and the E3 ligase ligand can be coupled to the linker in a sequential manner. The general workflow involves an initial amide coupling reaction followed by a reductive amination step.

Caption: General experimental workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary depending on the specific properties of the ligands being used.

Protocol 1: Amide Coupling of Amine-Containing Ligand 1

This protocol describes the coupling of the carboxylic acid of this compound to a primary or secondary amine on the first ligand (either the POI ligand or the E3 ligase ligand).

Materials:

-

This compound

-

Amine-containing Ligand 1

-

Peptide coupling agent (e.g., HATU, HBTU)

-

Non-nucleophilic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DMSO)

Procedure:

-

Dissolution: In a dry reaction vessel, dissolve this compound (1.0 equivalent) in the appropriate anhydrous solvent.

-

Activation: Add the peptide coupling agent (1.1 equivalents) and the non-nucleophilic base (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add the amine-containing Ligand 1 (1.0 equivalent) to the activated mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired intermediate product (Intermediate 1).

-

Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product by flash chromatography or preparative HPLC to obtain the pure Intermediate 1.

| Parameter | Recommended Condition | Notes |

| Solvent | Anhydrous DMF or DMSO | Ensure the solvent is dry to prevent hydrolysis of the activated ester. |

| Coupling Agent | HATU or HBTU | HATU is often more efficient but also more expensive. |

| Base | DIPEA | A non-nucleophilic base is crucial to avoid side reactions. |

| Reaction Time | 2-12 hours | Monitor by LC-MS to determine the optimal reaction time. |

| Temperature | Room Temperature | Exothermic reactions may require cooling. |

Protocol 2: Reductive Amination with Amine-Containing Ligand 2

This protocol describes the conjugation of the aldehyde group of Intermediate 1 with a primary or secondary amine on the second ligand.

Materials:

-

Intermediate 1 (from Protocol 1)

-

Amine-containing Ligand 2

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., DCM, DCE)

-

Acetic acid (catalytic amount)

Procedure:

-

Dissolution: Dissolve Intermediate 1 (1.0 equivalent) and the amine-containing Ligand 2 (1.1 equivalents) in the appropriate anhydrous solvent.

-

Imine Formation: Add a catalytic amount of acetic acid to the solution to facilitate the formation of the imine intermediate. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by LC-MS until the starting materials are consumed.

-

Quenching and Workup: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent.

-

Final Purification: Purify the final PROTAC product using reverse-phase HPLC.

-

Characterization: Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

| Parameter | Recommended Condition | Notes |

| Solvent | Anhydrous DCM or DCE | Dichloroethane (DCE) can be beneficial for less reactive amines. |

| Reducing Agent | Sodium triacetoxyborohydride | A mild and selective reducing agent for reductive amination. |

| Catalyst | Acetic Acid | A catalytic amount is sufficient to promote imine formation. |

| Reaction Time | 4-16 hours | Monitor by LC-MS to ensure complete conversion. |

| Temperature | Room Temperature | Gentle heating may be required for sterically hindered amines. |

Data Presentation

Summarize all quantitative data from the synthesis and characterization in a clear and structured table for easy comparison.

| Compound | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) | LC-MS (m/z) |

| Intermediate 1 | [Calculated MW] | [Experimental Yield] | >95% | [Observed m/z] |

| Final PROTAC | [Calculated MW] | [Experimental Yield] | >98% | [Observed m/z] |

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. While these protocols are provided as a guide, individual optimization will be necessary for specific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharma.co.uk [biopharma.co.uk]

Application Notes and Protocols for the Reaction of Ald-Ph-PEG4-acid with Hydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemoselective ligation reactions are fundamental tools in the fields of chemical biology, drug delivery, and bioconjugation. The reaction between an aldehyde and a hydrazide to form a stable hydrazone linkage is a prime example of a bioorthogonal reaction, proceeding with high specificity under mild aqueous conditions. This application note provides detailed protocols and reaction conditions for the conjugation of Ald-Ph-PEG4-acid with hydrazide-functionalized molecules.

This compound is a heterobifunctional linker containing a benzaldehyde group for reaction with hydrazides, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The benzaldehyde provides a reactive handle for covalent bond formation, while the hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The terminal carboxylic acid allows for subsequent conjugation to other molecules, such as primary amines, using standard carbodiimide chemistry. This linker is particularly valuable in the construction of complex biomolecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2]

The reaction between the benzaldehyde moiety of this compound and a hydrazide group forms a hydrazone bond. A key feature of using an aromatic aldehyde, such as benzaldehyde, is the increased stability of the resulting hydrazone bond compared to those formed from aliphatic aldehydes.[3][4][5] This stability is attributed to the conjugation of the C=N double bond with the aromatic ring.[3]

Reaction Mechanism

The formation of a hydrazone from an aldehyde and a hydrazide is a condensation reaction that proceeds via a two-step mechanism:

-

Nucleophilic Addition: The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable tetrahedral intermediate called a carbinolamine.

-

Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable C=N double bond of the hydrazone.

The overall reaction is reversible, but the equilibrium can be driven towards the product by removing water or by using an excess of one of the reactants.

Data Presentation: Reaction Parameters

The efficiency and rate of hydrazone formation are influenced by several factors. The following table summarizes key quantitative data for optimizing the reaction between this compound and a hydrazide.

| Parameter | Recommended Range | Remarks | Analytical Method |

| pH | 5.0 - 7.0 | The optimal pH is a balance between protonation of the carbonyl group (favored at lower pH) and the nucleophilicity of the hydrazide (reduced at lower pH). A slightly acidic pH of around 5.5-6.5 is often optimal.[6][7] | pH meter |

| Temperature | Room Temperature (20-25 °C) to 37 °C | Higher temperatures can increase the reaction rate. For sensitive biomolecules, the reaction should be performed at lower temperatures (4 °C or room temperature) for a longer duration.[7][8] | Thermometer |

| Reaction Time | 2 - 24 hours | Reaction time depends on the reactivity of the substrates, concentration, temperature, and presence of a catalyst. Progress should be monitored.[1][9] | HPLC, LC-MS |

| Molar Ratio (Aldehyde:Hydrazide) | 1:1 to 1:5 (or 5:1) | A slight excess (1.2 to 2-fold) of one reactant is often used to drive the reaction to completion. The choice of which reactant is in excess depends on the specific application and availability of the molecules.[7] | Concentration Measurement |

| Solvent | Aqueous buffers (e.g., PBS, MES, Acetate), DMF, DMSO | The choice of solvent depends on the solubility of the reactants. For biomolecules, aqueous buffers are preferred. Organic co-solvents like DMF or DMSO can be used to dissolve hydrophobic molecules.[1][9] | Visual Inspection, Solubility Tests |

| Catalyst (Aniline) | 10 - 100 mM (optional) | Aniline can significantly accelerate the rate of hydrazone formation, especially at neutral pH. However, its use may need to be optimized and it may not be suitable for all applications due to potential toxicity.[10][11] | Concentration Measurement |

Experimental Protocols

Protocol 1: General Procedure for the Conjugation of this compound to a Hydrazide-Functionalized Molecule

This protocol describes a general method for conjugating this compound to a molecule containing a hydrazide functional group.

Materials:

-

This compound

-

Hydrazide-functionalized molecule (e.g., peptide, small molecule drug)

-

Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0 (or other suitable buffer such as MES or acetate buffer)

-

Organic Co-solvent (optional): Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Aniline (optional, for catalysis)

-

Quenching solution (optional): e.g., an excess of a simple hydrazide or aldehyde

-

Purification system: High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the hydrazide-functionalized molecule in the Conjugation Buffer to a desired concentration (e.g., 1-10 mg/mL). If the molecule has limited aqueous solubility, it can be first dissolved in a minimal amount of an organic co-solvent (e.g., DMSO or DMF) and then added to the aqueous buffer.

-

Prepare a stock solution of this compound in the Conjugation Buffer or an organic co-solvent.

-

-

Conjugation Reaction:

-

In a reaction vessel, add the solution of the hydrazide-functionalized molecule.

-

Add the desired molar equivalent of the this compound stock solution to the reaction mixture. A slight molar excess (e.g., 1.2 to 2 equivalents) of the this compound is recommended.

-

If using a catalyst, add aniline to the desired final concentration (e.g., 20-100 mM).

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle stirring or agitation.

-

-

Monitoring the Reaction:

-

Monitor the progress of the reaction by a suitable analytical technique such as Reverse-Phase HPLC (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of the product and consumption of the starting materials.

-

-

Quenching the Reaction (Optional):

-

Once the reaction has reached the desired level of completion, it can be quenched by adding an excess of a small molecule containing a hydrazide or an aldehyde to consume any unreacted starting material.

-

-

Purification of the Conjugate:

-

Purify the resulting conjugate from unreacted starting materials and byproducts using an appropriate chromatography method. For proteins and other large biomolecules, SEC is often suitable. For smaller molecules, RP-HPLC is a common choice.

-

-

Characterization:

-

Characterize the purified conjugate to confirm its identity and purity using techniques such as LC-MS, and UV-Vis spectroscopy.

-

Protocol 2: Two-Step Conjugation for Antibody-Drug Conjugate (ADC) Synthesis

This protocol outlines a two-step process for creating an ADC, where a hydrazide-modified drug is first reacted with this compound, and the resulting conjugate is then attached to an antibody.

Step 1: Formation of the this compound-Drug Conjugate

Follow Protocol 1 to conjugate the hydrazide-modified drug to this compound. The carboxylic acid on the PEG linker remains available for the next step.

Step 2: Conjugation to the Antibody

Materials:

-

This compound-Drug conjugate from Step 1

-

Antibody with available primary amine groups (e.g., lysine residues)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification system: SEC

Procedure:

-

Activation of the Carboxylic Acid:

-

Dissolve the this compound-Drug conjugate in the Activation Buffer.

-

Add a molar excess of EDC (e.g., 10-fold) and NHS (e.g., 5-fold) to the solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-activated linker-drug conjugate.

-

-

Conjugation to the Antibody:

-

Prepare the antibody in the Coupling Buffer at a suitable concentration (e.g., 5-10 mg/mL).

-

Add the freshly prepared NHS-activated linker-drug conjugate to the antibody solution. The molar ratio of the linker-drug to the antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS-activated linker-drug.

-

-

Purification and Characterization:

-

Purify the ADC using SEC to remove unconjugated drug-linker and other small molecules.

-

Characterize the purified ADC for DAR, purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and Mass Spectrometry.

-

Mandatory Visualization

Caption: Experimental workflow for the hydrazone ligation of this compound with a hydrazide-functionalized molecule.

Caption: Mechanism of hydrazone formation from an aldehyde and a hydrazide.

References

- 1. m-PEG4-benzaldehyde, 153364-63-7 | BroadPharm [broadpharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. PEG Aldehyde, Aldehyde Linkers | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. M-PEG-benzaldehyde | AxisPharm [axispharm.com]

- 10. precisepeg.com [precisepeg.com]

- 11. researchgate.net [researchgate.net]

Application Notes: EDC/NHS Coupling Protocol for Ald-Ph-PEG4-acid

Introduction

Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in modern bioconjugation, drug delivery, and the development of complex therapeutics like Antibody-Drug Conjugates (ADCs).[1][2][3] Ald-Ph-PEG4-acid is a heterobifunctional linker designed for precision and versatility. It features a terminal carboxylic acid for covalent attachment to primary amines and a benzaldehyde group for subsequent conjugation to hydrazide or aminooxy moieties.[4][5] The hydrophilic 4-unit PEG spacer enhances the solubility and bioavailability of the resulting conjugate while providing spatial separation between the conjugated molecules.[2][3][4]

This application note provides a detailed protocol for the covalent conjugation of this compound to an amine-containing molecule (e.g., protein, peptide, or small molecule) using the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry.[6][7][8] This method proceeds via a two-step reaction: first, the activation of the carboxylic acid by EDC and NHS to form a semi-stable, amine-reactive NHS ester, followed by the nucleophilic attack of a primary amine to form a stable amide bond.[6][7]

Principle of Reaction

The EDC/NHS coupling reaction is a cornerstone of bioconjugation, valued for its efficiency in forming stable amide bonds under mild conditions.[6]

-

Activation of Carboxylic Acid: EDC reacts with the terminal carboxyl group of the this compound, forming a highly reactive O-acylisourea intermediate.[7][8] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[6][9]

-

Formation of Amine-Reactive NHS Ester: The O-acylisourea intermediate is unstable in aqueous solutions and susceptible to hydrolysis.[6][7] To enhance stability and improve coupling efficiency, NHS is added. NHS rapidly reacts with the intermediate to form a more stable NHS ester, which is significantly less prone to hydrolysis and can react efficiently with primary amines at a physiological pH (7.0-8.5).[6][7]

-

Amide Bond Formation: The amine-reactive NHS ester reacts with a primary amine (-NH2) on the target molecule, resulting in the formation of a stable amide bond and the release of NHS.

Materials and Reagents

Equipment:

-

Magnetic stirrer and stir bars

-

pH meter

-

Reaction vials

-

Pipettes

-

Analytical balance

-

Purification system (e.g., HPLC, FPLC, dialysis cassettes)

-

Analytical instruments (e.g., LC-MS, MALDI-TOF, UV-Vis Spectrophotometer)

Reagents:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide, small molecule)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS for aqueous reactions)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4. Crucially, do not use buffers containing primary amines like Tris or glycine, as they will compete in the reaction. [9]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

-

Deionized water

Experimental Protocols

This protocol outlines a general two-step aqueous procedure suitable for conjugating this compound to a protein. Modifications may be necessary for small molecules or reactions in organic solvents.

4.1 Reagent Preparation

-

Amine-Molecule Solution: Prepare the amine-containing molecule in the Coupling Buffer (e.g., PBS, pH 7.2) at a desired concentration (e.g., 1-10 mg/mL for a protein).

-

Linker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM.

-

EDC/NHS Stock Solutions: Immediately before use, prepare EDC and NHS (or Sulfo-NHS) solutions in the Activation Buffer (pH 6.0) or deionized water. A typical concentration is 100 mM. EDC is moisture-sensitive and hydrolyzes quickly, so fresh solutions are critical for high efficiency.[10]

4.2 Two-Step Conjugation Procedure

Step 1: Activation of this compound

-

In a reaction vial, combine the required volume of this compound stock solution with the Activation Buffer.

-

Add the NHS (or Sulfo-NHS) solution to the vial to achieve a final molar ratio as specified in Table 1. Mix gently.

-

Add the EDC solution to the vial to initiate the activation reaction.

-

Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. This reaction is most efficient at a pH between 4.5 and 7.2.[11]

Step 2: Conjugation to Amine-Containing Molecule

-

Immediately add the activated linker solution from Step 1 to the prepared solution of the amine-containing molecule.

-

Ensure the final pH of the reaction mixture is between 7.2 and 8.0 for optimal coupling to the primary amine.[9][11] If necessary, adjust the pH by adding Coupling Buffer.

-

Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the Quenching Buffer (e.g., Tris or hydroxylamine) to a final concentration of 20-50 mM.[9] Incubate for 15-30 minutes. This step hydrolyzes any unreacted NHS esters.

4.3 Purification and Analysis

-

Purification: Remove unreacted linker and byproducts from the final conjugate. For proteins, dialysis or size-exclusion chromatography (SEC) is recommended. For small molecules, High-Performance Liquid Chromatography (HPLC) is often used.

-

Analysis: Confirm the success of the conjugation.

-

Mass Spectrometry (MALDI-TOF or LC-MS): To confirm the mass increase corresponding to the addition of the linker.

-

SDS-PAGE: For protein conjugates, a successful conjugation will result in a shift in the molecular weight band.

-

HPLC: To assess the purity of the final conjugate.

-

Data Presentation: Key Reaction Parameters

The success of the conjugation depends on carefully controlled parameters. The following table provides a summary of typical quantitative data and recommended ranges.

| Parameter | Recommended Range | Purpose | Notes |

| Molar Ratio (Linker:Amine) | 5:1 to 20:1 | Drives the reaction towards the desired product. | Optimization is required based on the number of available amines. |

| Molar Ratio (EDC:Linker) | 1.5:1 to 5:1 | Ensures efficient activation of the carboxylic acid. | A higher excess may be needed for dilute solutions. |

| Molar Ratio (NHS:Linker) | 1:1 to 2:1 | Stabilizes the activated intermediate. | Sulfo-NHS is used for fully aqueous reactions. |

| Activation pH | 4.5 - 6.0 | Optimizes the formation of the O-acylisourea intermediate.[6] | Use MES buffer. |

| Coupling pH | 7.2 - 8.0 | Optimizes the reaction of the NHS ester with the primary amine.[6] | Use PBS or Borate buffer. |

| Activation Time | 15 - 30 minutes | Sufficient time to form the NHS ester. | |

| Coupling Time | 2 hours - Overnight | Allows the conjugation reaction to proceed to completion. | Longer times may be needed at 4°C. |

| Temperature | Room Temp. (20-25°C) or 4°C | Controls reaction rate. | 4°C can be used to minimize protein degradation. |

Visualizations

Caption: EDC/NHS reaction pathway for coupling this compound to a primary amine.

Caption: Overall experimental workflow for the conjugation of this compound.

References

- 1. heterobifunctional pegs [jenkemusa.com]

- 2. benchchem.com [benchchem.com]

- 3. purepeg.com [purepeg.com]

- 4. This compound, 1309460-27-2 | BroadPharm [broadpharm.com]

- 5. Ald-Ph-PEG4-acid_1309460-27-2_新研博美 [xinyanbm.com]

- 6. benchchem.com [benchchem.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]

- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 9. broadpharm.com [broadpharm.com]

- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols for Site-Specific Antibody Modification using Ald-Ph-PEG4-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody-drug conjugates (ADCs) have emerged as a promising class of biotherapeutics, offering enhanced therapeutic windows compared to randomly conjugated ADCs. The precise placement of cytotoxic payloads onto an antibody scaffold ensures a homogenous product with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, stability, and efficacy. Ald-Ph-PEG4-acid is a heterobifunctional linker that plays a crucial role in the generation of such site-specific ADCs.

This versatile linker features a terminal carboxylic acid for the attachment of a drug payload and a benzaldehyde group for specific reaction with an engineered aldehyde tag on the antibody. The hydrophilic tetraethylene glycol (PEG4) spacer enhances the solubility and bioavailability of the resulting conjugate.[1][2] This document provides detailed application notes, experimental protocols, and representative data for the use of this compound in site-specific antibody modification.

Mechanism of Action

The core of this site-specific conjugation strategy lies in a two-step process. First, an aldehyde functionality is introduced onto the antibody at a specific site. This is typically achieved using the Formylglycine-Generating Enzyme (FGE), which recognizes a short consensus sequence (e.g., CXPXR) engineered into the antibody's amino acid chain and converts the cysteine residue to a formylglycine (fGly) residue bearing a reactive aldehyde group.

Subsequently, the this compound linker, already conjugated to a payload via its carboxylic acid group, is introduced. The benzaldehyde group of the linker reacts with a hydrazide or aminooxy group on a payload to form a stable hydrazone or oxime bond, respectively. This payload-linker construct then reacts with the aldehyde-tagged antibody. A particularly robust method is the Hydrazino-iso-Pictet-Spengler (HIPS) ligation, which forms a stable carbon-carbon bond between the antibody and the linker-payload, offering enhanced stability.[3]

Mechanism of site-specific antibody-drug conjugate formation.

Data Presentation

The following tables provide representative quantitative data for antibody-drug conjugation using aldehyde-reactive PEG4 linkers. It is important to note that this data is derived from studies using closely related linkers such as Ald-Ph-PEG4-Boc and may vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Representative Quantitative Data for Ald-Ph-PEG4 Linker Conjugation

| Parameter | Typical Range | Expected Outcome | Analytical Method |

| Linker-Payload to Antibody Molar Ratio | 5:1 to 20:1 | Drug-to-Antibody Ratio (DAR) of 1.8-2.0 | HIC-HPLC, Mass Spectrometry |

| Reaction Time (Aldehyde-Hydrazide/Aminooxy) | 4 - 24 hours | > 90% Conjugation Efficiency | SDS-PAGE, UV-Vis Spectroscopy |

| pH (Conjugation) | 6.5 - 7.5 | Optimal hydrazone/oxime bond formation | - |

| Temperature | Room Temperature or 37°C | Controlled reaction kinetics | - |

Table 2: Comparative In Vitro Plasma Stability of ADCs with PEG Linkers

| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma |

| ADC-PEG4 | 24 | 22% |

| ADC-PEG8 | 24 | 12% |

Data suggests that longer PEG chains may enhance plasma stability.[4]

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Antibody

This protocol describes the generation of an aldehyde tag on a recombinant antibody using the Formylglycine-Generating Enzyme (FGE) system.

Materials:

-

Recombinant antibody containing a FGE recognition sequence (e.g., LCTPSR)

-

Formylglycine-Generating Enzyme (FGE)

-

Expression system (e.g., mammalian or E. coli)

-

Cell culture or fermentation media and supplements

-

Purification resins (e.g., Protein A)

-

Phosphate-buffered saline (PBS), pH 7.4

-

SDS-PAGE analysis reagents

-

Mass spectrometer

Procedure:

-

Antibody Expression: Co-express the antibody and FGE in the chosen expression system. For mammalian systems, stable cell lines can be generated. For E. coli, both proteins can be co-expressed from a suitable plasmid.

-

Purification: After expression, purify the antibody from the cell culture supernatant or cell lysate using Protein A affinity chromatography.

-

Buffer Exchange: Exchange the purified antibody into PBS, pH 7.4.

-

Characterization:

-

Confirm the purity and integrity of the antibody using SDS-PAGE.

-

Verify the conversion of the cysteine residue to formylglycine using mass spectrometry. The expected mass shift is -1 Da (SH to CHO).

-

References

Application Notes and Protocols for Cell-Based Protein Degradation Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting cell-based assays to evaluate the efficacy and mechanism of action of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The protocols outlined below cover essential experimental workflows, from initial cell treatment to final data analysis, enabling the characterization of novel protein-degrading molecules.

Core Concepts: The Ubiquitin-Proteasome System

The primary mechanism for regulated protein degradation in eukaryotic cells is the Ubiquitin-Proteasome System (UPS).[1] This pathway is central to maintaining protein homeostasis by eliminating misfolded or unnecessary proteins.[1] Targeted protein degradation technologies leverage this endogenous cellular machinery to selectively remove disease-causing proteins.[1][2][3][4][5][6]

The UPS cascade involves several key steps:

-

Ubiquitin Activation: An E1 activating enzyme utilizes ATP to activate ubiquitin, a small 76-amino acid protein.[1][7]

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 conjugating enzyme.[1][7]

-

Ubiquitin Ligation: An E3 ubiquitin ligase recognizes the target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target.[1][7]

-

Polyubiquitination: This process is repeated to form a polyubiquitin chain on the target protein, which serves as a signal for degradation.[1][8]

-

Proteasomal Degradation: The 26S proteasome, a large protein complex, recognizes and degrades the polyubiquitinated target protein into smaller peptides.[2][4][8][9][10]

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into close proximity with an E3 ubiquitin ligase.[2][3][4][11] This induced proximity leads to the formation of a ternary complex, facilitating the ubiquitination and subsequent degradation of the protein of interest (POI).[2][4][9][10][11]

Experimental Workflow for Cell-Based Protein Degradation Assays

A typical workflow for assessing the efficacy of a protein degrader involves several stages, from cell culture and treatment to data acquisition and analysis.

Experimental Protocols

Protocol 1: Cell Culture and Compound Treatment

This protocol describes the initial steps of seeding cells and treating them with the protein degrader compound.

Materials:

-

Appropriate cell line expressing the protein of interest (POI)

-

Complete cell culture medium

-

Multi-well cell culture plates (e.g., 6-well or 96-well)

-

Protein degrader compound (e.g., PROTAC)

-

Vehicle control (e.g., DMSO)[4]

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase during treatment. Allow cells to adhere and grow overnight in a 37°C incubator with 5% CO2.[4][9]

-

Compound Preparation: Prepare serial dilutions of the degrader compound in complete cell culture medium. A typical concentration range to start with is 1 nM to 10,000 nM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest degrader concentration.[10][12]

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the degrader or the vehicle control.[9][10][12]

-

Incubation: Incubate the cells for the desired time period (e.g., 2 to 24 hours) to allow for protein degradation.[11]

Protocol 2: Western Blot for Protein Degradation Analysis

Western blotting is a widely used technique to quantify the reduction in the total amount of a target protein.[13]

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[2][4][9]

-

Microcentrifuge tubes

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the POI

-

Primary antibody against a loading control protein (e.g., GAPDH, β-actin)[9]

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[9] Add an appropriate volume of ice-cold lysis buffer to each well.[14] Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[4][9][14]

-

Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing periodically.[4][9][14] Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4][9] Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.[4][9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[2]

-

Sample Preparation: Normalize the protein concentration of all samples with lysis buffer.[4] Add Laemmli sample buffer to each lysate to a final concentration of 1x and denature the samples by heating at 95-100°C for 5-10 minutes.[9][10]

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[10] Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[4][9]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[4][9]

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.[9]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Wash the membrane again as in the previous step.

-

Probe the membrane with an antibody against a stable housekeeping protein (loading control) to ensure equal protein loading.[9]

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.

Protocol 3: HiBiT Assay for Quantitative Protein Degradation

The HiBiT assay is a highly sensitive, quantitative, and live-cell compatible method to measure protein abundance.[3] It is based on a protein complementation system where a small 11-amino acid HiBiT tag is fused to the protein of interest.[3]

Materials:

-

CRISPR/Cas9 engineered cell line with an endogenously HiBiT-tagged target protein[3][15]

-

LgBiT protein

-

Nano-Glo® Live Cell Assay System or similar lytic detection reagent

-

White, opaque-walled 96-well or 384-well plates

-

Luminometer

Procedure:

-

Cell Plating: Plate the HiBiT-tagged cells in opaque-walled multi-well plates.

-

Compound Treatment: Prepare serial dilutions of the degrader compound and add them to the cells. Include a vehicle control.[3]

-

Detection Reagent Addition:

-

Measurement:

Protocol 4: In-Cell ELISA / In-Cell Western

In-Cell ELISA (ICE) or In-Cell Western (ICW) is a plate-based immunofluorescence method to quantify protein levels in fixed and permeabilized cells.[17]

Materials:

-

Adherent cells cultured in 96-well plates

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against the POI

-

Fluorescently labeled secondary antibody

-

Fluorescent plate reader or imager

Procedure:

-

Cell Culture and Treatment: Seed and treat cells with the degrader compound in a 96-well plate as described in Protocol 1.

-

Fixation and Permeabilization: After treatment, fix the cells with the fixing solution and then permeabilize them with the permeabilization buffer.[17]

-

Immunostaining:

-

Block the wells to prevent non-specific antibody binding.

-

Incubate the cells with the primary antibody against the POI.

-

Wash the wells and then incubate with the fluorescently labeled secondary antibody.

-

-

Detection: Quantify the fluorescent signal using a plate reader or imager.

Data Presentation and Analysis

Quantitative data from protein degradation assays should be summarized in a structured format to facilitate comparison and interpretation. Key parameters to determine are the DC50 (the concentration of the degrader that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[4][18]

Data Analysis Steps:

-

Normalization:

-

Western Blot: Normalize the band intensity of the target protein to the corresponding loading control band for each sample.[12]

-

HiBiT/ICE: Normalize the luminescence or fluorescence signal to a vehicle-treated control.

-

-

Calculate Percent Degradation: Determine the percentage of protein remaining for each degrader concentration relative to the vehicle control, and then convert this to percent degradation.[12]

-

Generate Dose-Response Curve: Plot the percent degradation on the Y-axis against the logarithm of the degrader concentration on the X-axis.[12]

-

Calculate DC50 and Dmax: Use a non-linear regression model, typically a four-parameter variable slope equation, to fit the dose-response curve and determine the DC50 and Dmax values.[12]

Example Data Table:

| Degrader Concentration (nM) | % Protein Remaining (Normalized) | % Degradation |

| 0 (Vehicle) | 100 | 0 |

| 1 | 95 | 5 |

| 10 | 75 | 25 |

| 100 | 40 | 60 |

| 500 | 15 | 85 |

| 1000 | 10 | 90 |

| 5000 | 12 | 88 |

| 10000 | 11 | 89 |

Calculated Parameters:

-

DC50: [Insert calculated value] nM

-

Dmax: [Insert calculated value] %

Summary

The successful characterization of targeted protein degraders relies on a systematic and multi-faceted experimental approach. The protocols provided in these application notes offer a comprehensive framework for quantifying protein degradation, elucidating mechanisms of action, and assessing the functional outcomes of target protein knockdown. By employing these methodologies, researchers can effectively advance the discovery and development of novel protein degrader therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. excelra.com [excelra.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 17. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Research Collection | ETH Library [research-collection.ethz.ch]

Application Notes and Protocols for Ald-Ph-PEG4-acid in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG4-acid is a heterobifunctional linker molecule integral to the fields of targeted therapeutics, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a benzaldehyde group, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This arrangement allows for the sequential and controlled conjugation of two different molecules.[4]

The benzaldehyde functionality provides a chemoselective handle for reaction with aminooxy or hydrazide-containing molecules, forming stable oxime or hydrazone bonds, respectively.[4][5] These reactions are often categorized under the broader definition of "click chemistry" due to their high efficiency, specificity, and mild reaction conditions.[6] The terminal carboxylic acid can be activated to react with primary amines, forming a stable amide bond.[4] The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate and provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.[1][7]

Key Applications

The unique properties of this compound make it a versatile tool for several applications in drug development:

-

Antibody-Drug Conjugates (ADCs): In ADC development, a potent cytotoxic drug (payload) is linked to a monoclonal antibody that targets a specific antigen on cancer cells. This compound can be used to connect the antibody and the payload, ensuring that the drug is delivered specifically to the target cells, thereby increasing efficacy and reducing off-target toxicity.[3]

-

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][7] this compound serves as the linker to connect the target protein-binding ligand and the E3 ligase-binding ligand, and its length and flexibility are critical for the formation of a productive ternary complex.[1]

Chemical Properties and Reactions

The dual reactivity of this compound allows for a two-step conjugation strategy.

1. Oxime/Hydrazone Ligation (via Aldehyde Group):

The benzaldehyde group reacts with an aminooxy or hydrazide group to form a stable oxime or hydrazone linkage, respectively. This reaction is highly chemoselective and typically proceeds under mild acidic to neutral conditions (pH 4.5-7.5).[5][6][8] The formation of the oxime bond is generally more stable than the hydrazone bond.[6][9]

2. Amide Bond Formation (via Carboxylic Acid Group):

The terminal carboxylic acid can be activated using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an active NHS ester. This ester then readily reacts with primary amines on a target molecule to form a stable amide bond. This reaction is most efficient at a slightly basic pH (7.2-8.5).[10][11]

Data Presentation

The following table summarizes representative quantitative data for bioconjugation reactions involving aldehyde-functionalized PEG linkers. Note that the optimal conditions and outcomes will vary depending on the specific reactants and experimental setup.

| Parameter | Typical Range | Expected Outcome | Analytical Method |

| Oxime/Hydrazone Ligation | |||

| Molar Ratio (Linker:Molecule) | 1.1:1 to 20:1 | > 80% Conjugation Efficiency | LC-MS, HPLC, SDS-PAGE |

| Reaction Time | 2 - 24 hours | Formation of stable conjugate | LC-MS, HPLC |

| pH | 4.5 - 7.5 | Optimal reaction rate | pH meter |

| Temperature | Room Temperature or 37°C | Efficient conjugation | Thermometer |

| Amide Bond Formation | |||

| Molar Ratio (EDC/NHS:Linker) | 1.5:1 to 5:1 | Efficient activation of carboxylic acid | LC-MS |

| Reaction Time | 2 - 16 hours | High yield of amide bond formation | LC-MS, HPLC |

| pH (Activation) | 4.5 - 6.0 | Formation of active NHS ester | pH meter |

| pH (Conjugation) | 7.2 - 8.5 | Efficient reaction with primary amine | pH meter |

Experimental Protocols

The following are detailed protocols for the use of this compound in the synthesis of an Antibody-Drug Conjugate (ADC) and a PROTAC.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the conjugation of a hydrazide-functionalized cytotoxic payload to an antibody using this compound.

Materials:

-

This compound

-

Hydrazide-functionalized cytotoxic payload

-

Antibody

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Activation Buffer: 0.1 M MES, 0.15 M NaCl, pH 5.5-6.0

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Size-Exclusion Chromatography (SEC) column

Procedure:

-

Activation of this compound:

-

Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Add 1.5 equivalents of EDC and 1.1 equivalents of Sulfo-NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.

-

-

Conjugation of Activated Linker to Antibody:

-

Prepare the antibody in the Conjugation Buffer at a concentration of 5-10 mg/mL.

-

Add the activated this compound solution to the antibody solution. A molar excess of 5-20 fold of the linker over the antibody is a good starting point.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

Remove excess, unreacted linker by SEC.

-

-

Conjugation of Payload to Linker-Modified Antibody:

-

Dissolve the hydrazide-functionalized payload in a minimal amount of DMF or DMSO.

-